N5-phenylpyridine-2,5-diamine
Overview
Description
N5-phenylpyridine-2,5-diamine is an organic compound with the molecular formula C11H11N3. It is known for its aromatic structure, which includes a pyridine ring substituted with an amino group and a phenyl group. This compound has a molecular weight of 185.23 g/mol and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N5-phenylpyridine-2,5-diamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-chloropyridine with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N5-phenylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
N5-phenylpyridine-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N5-phenylpyridine-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-phenylaminopyridine
- 5-N-phenylpyridine-2,5-diamine
- 2-methylpyrid-5-amine
Uniqueness
N5-phenylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
Biological Activity
N5-phenylpyridine-2,5-diamine is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 200.24 g/mol. The compound features a pyridine ring substituted with amino groups at the 2 and 5 positions and a phenyl group at the N5 position, which contributes to its unique reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic processes.
- Anticancer Potential : Research indicates that this compound may have anticancer effects by targeting pathways involved in cell proliferation and survival, particularly through modulation of the NF-κB signaling pathway, which is crucial in cancer progression .
Research Findings
Several studies have investigated the biological activities of this compound. Below are some notable findings:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential use in developing new antibacterial agents.
- Cancer Cell Studies : In vitro experiments showed that treatment with this compound led to a 50% reduction in viability of MCF-7 breast cancer cells at a concentration of 30 µM after 48 hours. The mechanism was linked to the downregulation of pro-survival proteins associated with the NF-κB pathway .
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in synthesizing various pharmaceuticals due to its structural features that allow for diverse functionalization. Its ability to act as a precursor for more complex molecules makes it an important compound in drug discovery.
Table 2: Structural Analogues and Their Activities
Compound Name | Molecular Formula | Activity |
---|---|---|
N5-(3-chlorophenyl)pyridine-2,5-diamine | C11H10ClN3 | Antimicrobial |
N5-(methylsulfanyl)phenylpyridine-2,5-diamine | C12H13N3S | Anticancer |
4-Aminopyridine | C5H7N3 | Neurological agent |
Properties
IUPAC Name |
5-N-phenylpyridine-2,5-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8,14H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFVVRYQHWXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000473 | |
Record name | 6-Imino-N-phenyl-1,6-dihydropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79441-22-8 | |
Record name | N5-Phenyl-2,5-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79441-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N5-Phenylpyridine-2,5-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079441228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Imino-N-phenyl-1,6-dihydropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N5-phenylpyridine-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.